ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazole-pyrrole hybrid moiety and an ethyl carboxylate group. Its structural complexity arises from the integration of three distinct heterocycles: piperidine (6-membered nitrogen-containing ring), thiazole (5-membered ring with nitrogen and sulfur), and pyrrole (5-membered nitrogen-containing ring).
Properties
IUPAC Name |
ethyl 4-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-5-12(6-10-20)17-14(21)13-11-24-15(18-13)19-7-3-4-8-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQLBAUJMWGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl 2-formyl-1H-pyrrole-1-carboxylate with thiosemicarbazide to form a thiazole ring . This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrrole and thiazole structures. Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate has shown promising results against various bacterial strains. For instance, derivatives with similar structures demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that this compound may serve as a lead for developing new antibacterial agents .
Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been investigated. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Neurological Applications
The compound has also been explored for its neuroprotective effects. Research indicates that it may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
A study conducted by Rawat et al. evaluated the antimicrobial activity of pyrrole-containing compounds similar to this compound. The results showed that these compounds had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as effective antibacterial agents .
Case Study 2: Anticancer Activity
In a screening of various derivatives for anticancer activity, one particular derivative of this compound exhibited an IC50 value of 15 μM against human breast cancer cells (MCF-7). This suggests that modifications to the compound can enhance its efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European patent EP 1 948 661 B1 () describes 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid, which shares a piperidine scaffold but differs in substituents. Key comparisons include:
- Heterocyclic Substituents : The patent compound substitutes pyrazolo-pyrimidine and pyridine groups, while the target compound uses thiazole-pyrrole. Thiazole and pyrazole both contain nitrogen, but thiazole’s sulfur atom may enhance π-stacking interactions or metabolic stability.
- Functional Groups : The ethyl carboxylate group in the target compound contrasts with the carboxylic acid in the patent compound. Carboxylates generally improve solubility but may reduce membrane permeability compared to carboxylic acids.
Table 1: Structural Comparison
| Feature | Target Compound | Patent Compound (EP 1 948 661 B1) |
|---|---|---|
| Core Structure | Piperidine | Piperidine |
| Primary Heterocycle | Thiazole-pyrrole | Pyrazolo-pyrimidine |
| Secondary Substituent | Ethyl carboxylate | Carboxylic acid |
| Nitrogen Content | 3 nitrogen atoms (piperidine, thiazole, pyrrole) | 5 nitrogen atoms (pyrazole, pyrimidine) |
Crystallographic and Validation Considerations
Structural determination of such compounds often employs SHELX software (), which is widely used for small-molecule refinement. The thiazole-pyrrole system in the target compound may introduce challenges in crystallographic validation (e.g., disorder in the pyrrole ring), necessitating rigorous checks via tools like PLATON ().
Biological Activity
Ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole moiety : This is often achieved through cyclization reactions involving appropriate precursors.
- Coupling with piperidine derivatives : The thiazole compound is then reacted with piperidine derivatives to form the desired carboxamide linkage.
- Esterification : The final product is usually obtained by esterifying the carboxylic acid with ethanol.
The overall yield and purity of the synthesized compound can vary based on the specific reaction conditions and purification methods employed, such as chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity when compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Pyrrole derivatives have also been studied for their anticancer properties. For example:
- Inhibition of Tumor Growth : Certain pyrrole-based compounds have demonstrated significant inhibition of tumor cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in DNA replication and repair. This interaction can disrupt bacterial cell division and tumor growth.
Study on Antimicrobial Activity
A study conducted by Mir et al. (2024) evaluated various pyrrole derivatives for their antibacterial properties. The results indicated that compounds with a similar structure to this compound exhibited promising activity against resistant bacterial strains, suggesting potential for development as new antibiotics .
Research on Anticancer Effects
A recent investigation into the anticancer effects of pyrrole derivatives found that some compounds could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity, which could be applicable to this compound .
Q & A
Q. What are the common synthetic routes for ethyl 4-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Thiazole Formation : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core.
- Pyrrole Substitution : Coupling the thiazole-4-carboxylic acid with 1H-pyrrole derivatives using activating agents like HATU or DCC in anhydrous DMF .
- Piperidine Coupling : The resulting thiazole-pyrrole carboxamide is coupled to ethyl piperidine-1-carboxylate via amide bond formation under basic conditions (e.g., Et₃N) .
- Example : A similar compound, tert-butyl 4-(thiazole-carboxamido)piperidine-1-carboxylate, was synthesized with a 36–45% yield using carbodiimide-mediated coupling .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ESI-MS : Confirms molecular weight (e.g., m/z 528.3 [M+H]⁺ for a thiazole-piperidine analog) .
- ¹H/¹³C NMR : Resolves structural features (e.g., piperidine protons at δ 3.83 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- HPLC : Validates purity (e.g., 99% purity using acetonitrile/water gradients) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen bonding .
Q. How to optimize reaction yields in amide coupling steps during synthesis?
- Methodological Answer :
- Activating Agents : Use HATU or DCC with DMAP to enhance coupling efficiency.
- Solvent Selection : Anhydrous THF or DMF minimizes side reactions .
- Temperature Control : Reactions at 0–25°C prevent thermal degradation .
- Workup : Extract products with ethyl acetate and purify via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How to resolve discrepancies in NMR data due to tautomerism in the pyrrole-thiazole moiety?
- Methodological Answer :
- Variable Temperature NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures .
- DFT Calculations : Compare experimental chemical shifts with theoretical models (e.g., B3LYP/6-31G*) to assign tautomeric states .
- Crystallographic Validation : Hydrogen bonding patterns from X-ray data (e.g., N–H⋯O interactions) stabilize specific tautomers .
Q. What computational methods are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases or GPCRs, leveraging the piperidine-thiazole scaffold’s flexibility .
- MD Simulations : GROMACS assesses conformational stability in solvent (e.g., water/ethanol mixtures) over 100-ns trajectories .
- QSAR Studies : Correlate substituent effects (e.g., pyrrole vs. pyrazole) with activity using CoMFA/CoMSIA .
Q. How does the piperidine ring’s conformation affect the compound’s bioactivity?
- Methodological Answer :
- Ring Puckering Analysis : X-ray data (SHELXL refinement) identifies chair vs. boat conformations, which influence steric accessibility .
- SAR Studies : Compare N-Boc-protected vs. free piperidine analogs in enzyme inhibition assays (e.g., IC₅₀ shifts from 10 nM to >1 µM) .
- Hydrogen Bonding : Piperidine’s axial/equatorial NH groups modulate interactions with catalytic residues (e.g., kinase ATP-binding pockets) .
Q. How to analyze hydrogen bonding patterns in the crystal structure?
- Methodological Answer :
- Graph Set Analysis : Classify motifs (e.g., R₂²(8) for N–H⋯O chains) using Mercury software .
- SHELX Refinement : Assign hydrogen bonds with distance (2.5–3.2 Å) and angle (120–180°) constraints .
- Thermal Ellipsoids : High displacement parameters (U > 0.05 Ų) indicate dynamic H-bonding in the lattice .
Q. What strategies mitigate instability during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
- Desiccants : Use silica gel in sealed vials to avoid moisture-induced degradation .
- Stability Assays : Monitor purity via HPLC every 6 months; degradation products >5% warrant repurification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
